molecular formula C19H24N4O5S B11445539 ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11445539
M. Wt: 420.5 g/mol
InChI Key: YXOASZWAGGPMFV-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a nitro group, and a cyclopentathiophene moiety

Preparation Methods

The synthesis of ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate alkylating agent. The resulting intermediate is then coupled with a butanamide derivative under suitable conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE include other pyrazole derivatives and cyclopentathiophene compounds. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of a pyrazole ring, nitro group, and cyclopentathiophene moiety in ETHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE sets it apart from other compounds, providing distinct chemical and biological properties .

Properties

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 2-[4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H24N4O5S/c1-4-28-19(25)16-13-7-5-8-14(13)29-18(16)20-15(24)9-6-10-22-12(3)17(23(26)27)11(2)21-22/h4-10H2,1-3H3,(H,20,24)

InChI Key

YXOASZWAGGPMFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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